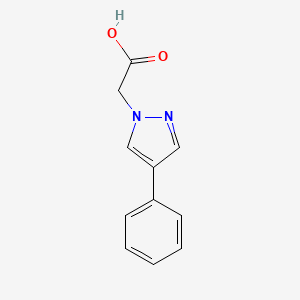
2-(4-phenyl-1H-pyrazol-1-yl)acetic acid
Vue d'ensemble
Description
“2-(4-phenyl-1H-pyrazol-1-yl)acetic acid” is a chemical compound that contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . The pyrazole ring is attached to a phenyl group and an acetic acid group . Pyrazole compounds are known for their extensive biological activities, including antimicrobial, antimalarial, anti-inflammatory, antiviral, antiproliferative, and anticancer activities .
Molecular Structure Analysis
The molecular structure of “2-(4-phenyl-1H-pyrazol-1-yl)acetic acid” includes a pyrazole ring attached to a phenyl group and an acetic acid group . The pyrazole ring contains two nitrogen atoms, which can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Applications De Recherche Scientifique
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as “2-(4-phenyl-1H-pyrazol-1-yl)acetic acid”, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . For instance, some hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that compound 13 displayed superior antipromastigote activity . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei .
Molecular Docking Studies
Molecular docking studies have been conducted on these compounds to justify their potent in vitro antipromastigote activity . For example, compound 13 has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Anti-tubercular Agents
Pyrazole derivatives have also been designed as promising anti-tubercular agents . This suggests that “2-(4-phenyl-1H-pyrazol-1-yl)acetic acid” could potentially be used in the development of new anti-tubercular drugs.
Synthesis of New Active Antileishmanial Structures
“2-(4-phenyl-1H-pyrazol-1-yl)acetic acid” and its derivatives can be used in the synthesis of new active antileishmanial structures . These new structures could potentially be used against neglected diseases like leishmaniasis .
Cytotoxicity Evaluation
The cytotoxicity of pyrazole derivatives, including “2-(4-phenyl-1H-pyrazol-1-yl)acetic acid”, can be evaluated to determine their safety for use in humans .
Orientations Futures
Mécanisme D'action
Mode of Action
Pyrazole derivatives are known to interact with various biological targets, leading to a range of potential therapeutic effects . The specific interactions of 2-(4-phenyl-1H-pyrazol-1-yl)acetic acid with its targets, and the resulting changes, are subjects for future investigation .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways, but the specific pathways affected by this compound remain to be elucidated .
Action Environment
Factors such as temperature, pH, and the presence of other molecules can potentially affect the action of the compound .
Propriétés
IUPAC Name |
2-(4-phenylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-11(15)8-13-7-10(6-12-13)9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHJEYXABKCPQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine](/img/structure/B1467955.png)
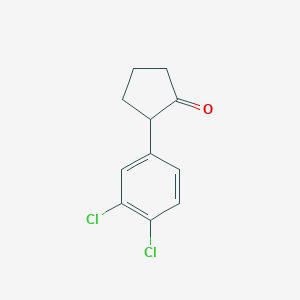
![[4-(Pyridazin-3-yloxy)cyclohexyl]amine](/img/structure/B1467961.png)
![4-[(4-Fluorophenyl)methyl]oxane-4-carboxylic acid](/img/structure/B1467963.png)
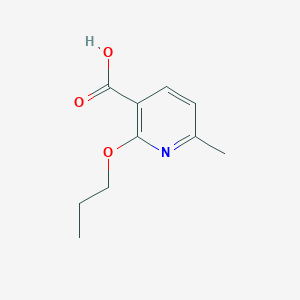
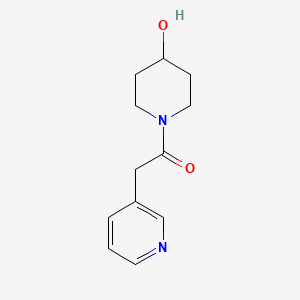

![Tert-butyl[(2,2-dimethylcyclopropyl)methyl]amine](/img/structure/B1467967.png)
![N-[(2,2-dimethylcyclopropyl)methyl]cyclopropanamine](/img/structure/B1467968.png)
amine](/img/structure/B1467969.png)

![methyl({3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1467971.png)
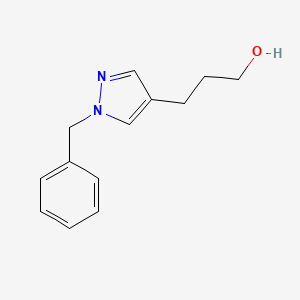
![1-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1467978.png)